molecular formula C27H39N3O5S2 B2574033 methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449767-94-6

methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2574033
CAS No.: 449767-94-6
M. Wt: 549.75
InChI Key: IFUYFJOEKCIZKK-UHFFFAOYSA-N
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Description

Methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C27H39N3O5S2 and its molecular weight is 549.75. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O5S2/c1-17(2)14-30(15-18(3)4)37(33,34)21-10-8-20(9-11-21)25(31)28-26-24(27(32)35-7)22-12-13-29(19(5)6)16-23(22)36-26/h8-11,17-19H,12-16H2,1-7H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUYFJOEKCIZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the thieno[2,3-c]pyridine class and has been studied for its biological activities, particularly in the context of antiplatelet and antimicrobial properties.

Chemical Structure and Properties

The molecular formula for this compound is C27H41N3O5S2C_{27}H_{41}N_{3}O_{5}S_{2}, with a molecular weight of approximately 563.77 g/mol. The structure features a thieno[2,3-c]pyridine core with a sulfamoyl group and an isopropyl carboxylate moiety. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC27H41N3O5S2C_{27}H_{41}N_{3}O_{5}S_{2}
Molecular Weight563.77 g/mol
Purity≥ 95%

The mechanisms through which this compound exerts its biological effects are primarily related to its ability to modulate biochemical pathways involved in platelet aggregation and antimicrobial activity. It is hypothesized that the sulfamoyl group enhances binding affinity to target proteins involved in these pathways.

Antiplatelet Activity

Research has indicated that compounds similar to this one can inhibit thrombus formation by interfering with signaling pathways related to platelet activation. The specific action mechanism involves modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for cell proliferation and survival.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with specific stereochemistry show enhanced potency against certain bacterial strains.

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of several tetrahydrothieno[2,3-c]pyridine derivatives against Escherichia coli and Sarcina lutea. The results indicated that while all derivatives showed moderate activity against S. lutea, none were effective against E. coli. The (R)-enantiomers demonstrated greater potency than their (S)-counterparts, suggesting that chirality plays a significant role in biological activity .
  • Cytotoxicity Assays : In another study focusing on antiproliferative effects, compounds derived from tetrahydropyridothienopyrimidine were tested against various cancer cell lines (MCF-7, SW480). Results showed that certain compounds significantly reduced cell viability at low concentrations, indicating potential as anticancer agents .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?

Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., isopropyl, tetrahydrothieno ring). For example, in structurally similar thiazolo-pyrimidines, ¹H NMR resolves CH3 groups at δ 2.24–2.37 ppm and aromatic protons at δ 6.56–8.01 ppm .
    • IR Spectroscopy : Identify functional groups (e.g., sulfamoyl C=O at ~1,650 cm⁻¹, ester C=O at ~1,720 cm⁻¹) .
    • Mass Spectrometry (MS) : Confirm molecular weight via m/z peaks (e.g., M⁺ ions for related compounds at m/z 386–403) .
  • Chromatography :
    • Use reversed-phase HPLC with C18 columns, acetonitrile/water gradients, and trifluoroacetic acid (TFA) modifiers to resolve impurities .

Q. What synthetic routes are documented for preparing this compound, and what are their typical yields?

Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for tetrahydrothieno-pyridine derivatives involve:

  • Key Steps :
    • Amide Coupling : Use HATU or EDCI with DMF as a solvent to link the 4-(N,N-diisobutylsulfamoyl)benzamido group to the tetrahydrothieno-pyridine core .
    • Esterification : Methylation of the carboxylic acid group using methanol/HCl or dimethyl sulfate .
  • Yield Optimization :
    • Reflux in acetic anhydride/acetic acid (10:20 mL) with sodium acetate can achieve ~68% yield for similar heterocycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different cell lines?

Methodological Answer :

  • Dose-Response Analysis : Perform EC50/IC50 assays across multiple cell lines (e.g., cancer vs. non-cancer) to identify cell-specific sensitivity thresholds .
  • Mechanistic Profiling : Use kinase inhibition assays or RNA sequencing to map target pathways. For example, pyridine derivatives like FMP-10 show cell-line-dependent fluorescence quenching due to variable membrane permeability .
  • Control Experiments : Include positive controls (e.g., known enzyme inhibitors) and validate results via siRNA knockdown of suspected targets .

Q. What computational strategies are effective for predicting the environmental stability and degradation pathways of this compound?

Methodological Answer :

  • In Silico Modeling :
    • Use software like EPI Suite to estimate hydrolysis half-lives and biodegradation potential based on sulfamoyl and ester groups .
    • Molecular dynamics simulations can predict binding affinities to soil organic matter or aquatic colloids .
  • Experimental Validation :
    • Conduct accelerated stability studies (e.g., pH 3–9 buffers, UV light exposure) and analyze degradation products via LC-MS/MS .

Q. How can reaction conditions be optimized to improve regioselectivity during the synthesis of the tetrahydrothieno-pyridine core?

Methodological Answer :

  • Catalytic Systems :
    • Test Lewis acids (e.g., ZnCl2) or organocatalysts to direct cyclization. For example, sodium acetate in acetic anhydride promotes regioselective thieno ring formation .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions .
  • Temperature Control : Lower temperatures (0–5°C) during amide coupling reduce racemization risks .

Q. What methodologies are recommended for assessing the compound’s potential as a multi-target enzyme inhibitor?

Methodological Answer :

  • High-Throughput Screening (HTS) :
    • Use fluorescence-based assays (e.g., FMP-8 or FMP-9 probes) to monitor inhibition of proteases, kinases, or phosphatases .
  • Structural Analysis :
    • Co-crystallize the compound with target enzymes (e.g., X-ray crystallography) to identify binding pockets. Pyridine derivatives often interact with catalytic lysine or serine residues .
  • Selectivity Profiling : Compare inhibitory activity against related enzymes (e.g., COX-1 vs. COX-2) to assess specificity .

Q. How should researchers design experiments to evaluate the compound’s metabolic stability in hepatic models?

Methodological Answer :

  • In Vitro Models :
    • Use human liver microsomes (HLM) or hepatocytes to measure Phase I/II metabolism. Monitor parent compound depletion via LC-MS .
  • Metabolite Identification :
    • Perform MS/MS fragmentation to detect glucuronidation (m/z +176) or sulfation (m/z +80) products .
  • CYP450 Inhibition :
    • Conduct CYP3A4/2D6 inhibition assays using luminescent substrates (e.g., P450-Glo™) to predict drug-drug interactions .

Data Contradiction Analysis

Q. How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be reconciled?

Methodological Answer :

  • Solubility Profiling :
    • Use shake-flask method with UV/Vis quantification in buffers (pH 1–12) and solvents (e.g., DMSO, ethanol).
    • For example, pyridine derivatives like I-6230 show pH-dependent solubility due to protonation of the pyridazine ring .
  • Molecular Dynamics :
    • Simulate solvation free energy to explain discrepancies. The sulfamoyl group may enhance water solubility, while the isopropyl group favors organic phases .

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